molecular formula C17H20 B13743585 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene

Katalognummer: B13743585
Molekulargewicht: 224.34 g/mol
InChI-Schlüssel: NKCSZNMKUBZFLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two methyl groups and a 1-O-tolyl-ethyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where toluene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane or chloroform.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or tolyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of reactive intermediates that further react to form the final products. The molecular targets and pathways involved can vary based on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Dimethylbenzene: Lacks the 1-O-tolyl-ethyl group, making it less complex.

    4-Methyl-1,2-dimethylbenzene: Similar structure but with different substitution pattern.

    1,2,4-Trimethylbenzene: Contains an additional methyl group, altering its reactivity.

Uniqueness

1,2-Dimethyl-4-(1-O-tolyl-ethyl)-benzene is unique due to the presence of both methyl and 1-O-tolyl-ethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

Molekularformel

C17H20

Molekulargewicht

224.34 g/mol

IUPAC-Name

1,2-dimethyl-4-[1-(2-methylphenyl)ethyl]benzene

InChI

InChI=1S/C17H20/c1-12-9-10-16(11-14(12)3)15(4)17-8-6-5-7-13(17)2/h5-11,15H,1-4H3

InChI-Schlüssel

NKCSZNMKUBZFLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C)C2=CC=CC=C2C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.